

Application Note: Comprehensive Characterization of 4-Methoxycyclohexanamine Hydrochloride

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Compound of Interest

Compound Name:	4-Methoxycyclohexanamine hydrochloride
CAS No.:	5460-27-5
Cat. No.:	B3426826

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Abstract

4-Methoxycyclohexanamine hydrochloride (4-MCHA[1]·HCl) presents unique analytical challenges due to its lack of a UV-active chromophore and the critical importance of its stereochemistry (cis vs. trans isomers). Standard HPLC-UV methods are insufficient for this molecule without derivatization.[1] This Application Note outlines a multi-tiered analytical strategy, prioritizing Charged Aerosol Detection (CAD) for purity analysis and Nuclear Magnetic Resonance (NMR) for stereochemical assignment. We provide validated workflows for researchers in early-stage drug development where this motif often serves as a primary amine linker.[1]

Introduction & Chemical Context

Molecule: **4-Methoxycyclohexanamine Hydrochloride** Chemical Structure: A cyclohexane ring substituted at the 1-position with a primary amine (protonated) and at the 4-position with a methoxy group.[1] Key Analytical Challenges:

- UV Invisibility: The molecule lacks conjugated π -systems, rendering it invisible to standard UV detection (200-300 nm).^[1]
- Stereoisomerism: The 1,4-substitution pattern yields cis and trans diastereomers.^[1] The trans isomer (diequatorial conformation) is typically the thermodynamic product and often the desired pharmacophore, but synthetic routes yield mixtures that must be quantified.
- Hygroscopicity: As a hydrochloride salt, the material is prone to moisture uptake, affecting weight-based assays.^[1]

Structural Identification: Stereochemistry via NMR

The most definitive method to distinguish cis from trans isomers in 1,4-disubstituted cyclohexanes is

¹H-NMR, relying on the Karplus relationship regarding vicinal coupling constants (J_{H1-H2}).^[1]

Theoretical Basis^[1]

- Trans-Isomer: In the stable chair conformation, both the ammonium (NH₃⁺) and methoxy (OMe) groups prefer the equatorial position to minimize 1,3-diaxial interactions. The methine protons (H1 and H4) are therefore axial.
 - Signal: The axial H1 proton couples with adjacent axial protons (H2/H6 axial), resulting in a large coupling constant (J_{H1-H2} ≈ 10-12 Hz).^[1]
- Cis-Isomer: One substituent is equatorial, and one is axial.^{[1][2][3]} The ring flips rapidly at room temperature, averaging the signals, or locks into the conformer with the bulkier group equatorial.

- Signal: The coupling constants are smaller (

or

Hz), resulting in a narrower multiplet (often a quintet-like appearance) compared to the wide triplet-of-triplets seen in the trans isomer.[1]

Protocol 1: NMR Acquisition Parameters

- Solvent: DMSO-

(Preferred to prevent amine proton exchange and stabilize salt).[1]

- Field Strength:

MHz recommended for clear resolution of the methine multiplets.

- Concentration: 10-15 mg/mL.[1]

Data Interpretation Table:

Feature	Trans-Isomer (Diequatorial)	Cis-Isomer (Axial/Equatorial)
H1 Chemical Shift ()	Upfield (shielded by axial H)	Downfield (deshielded)
H1 Multiplicity	Wide Triplet of Triplets (tt)	Narrower Quintet/Multiplet
Coupling ()	Large Hz (ax-ax)	Small Hz (ax-eq)
C Shift (C1/C4)	Upfield relative to cis	Downfield (due to -gauche effect)

Chromatographic Purity: The "UV-Invisible" Problem

Since 4-MCHA[1]·HCl does not absorb UV light, we present two pathways.[1] Method A is the modern standard using universal detection. Method B is the alternative for labs limited to UV detectors.

Decision Matrix: Method Selection



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Figure 1: Decision matrix for selecting the appropriate chromatographic strategy.[1]

Method A: HILIC-CAD (Recommended)

Hydrophilic Interaction Liquid Chromatography (HILIC) is ideal for polar amine salts, and Charged Aerosol Detection (CAD) provides near-universal response independent of chromophores.[1]

- Column: Waters XBridge Amide or Thermo Accucore HILIC (150 x 4.6 mm, 3.5 μ m).[1]
- Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).[1]
- Mobile Phase B: Acetonitrile.[1]
- Gradient: 90% B to 70% B over 15 minutes.
- Flow Rate: 1.0 mL/min.[1]
- Detector: CAD (Nebulizer Temp: 35°C).
- Why this works: The high organic content of HILIC retains the polar salt, while the ammonium formate buffer suppresses silanol interactions, ensuring sharp peak shapes.

Method B: Pre-Column Derivatization (FMOC-Cl)

If CAD is unavailable, the amine must be tagged with a UV-active group.[1] 9-Fluorenylmethyl chloroformate (FMOC-Cl) is preferred over OPA as it reacts with both primary and secondary amines and forms stable carbamates.[1]

Reagents:

- Borate Buffer: 0.2 M, pH 9.0.
- FMOC-Cl Reagent: 5 mM in Acetonitrile.
- Quenching Reagent: 1-Adamantanamine (ADAM) or Glycine.[1]

Protocol Steps:

- Mix: Combine 100 μ L Sample (1 mg/mL in water) + 100 μ L Borate Buffer.
- React: Add 200 μ L FMOC-Cl reagent. Vortex immediately.
- Incubate: Room temperature for 2 minutes.
- Quench: Add 50 μ L ADAM solution (to react with excess FMOC-Cl, preventing a huge interfering peak).
- Inject: Analyze via HPLC-UV at 265 nm.

Assay: Potentiometric Titration

For quantitative assay (purity % w/w), chromatography is often less precise than titration due to response factor variations.[1] Two titrations are required for full characterization.[1]

Assay 1: Chloride Content (Argentometric)

Determines the stoichiometry of the salt form.

- Titrant: 0.1 N Silver Nitrate ().[1]
- Solvent: Water:Methanol (50:50).[1]

- Electrode: Silver/Sulfide ion-selective electrode (ISE) or Silver billet electrode.
- Endpoint: Potentiometric inflection.
- Calculation:

[1]

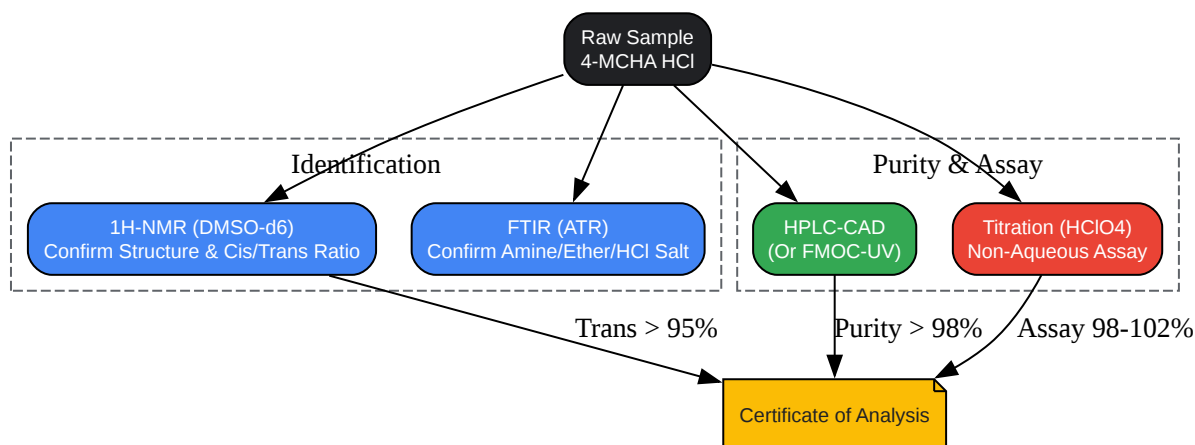
Assay 2: Amine Content (Non-Aqueous)

Determines the purity of the cyclohexanamine core.

- Titrant: 0.1 N Perchloric Acid () in Glacial Acetic Acid.
- Solvent: Glacial Acetic Acid + 5 mL Mercuric Acetate (to sequester the halide; strictly necessary, otherwise the HCl interferes).
- Electrode: Glass pH electrode (filled with non-aqueous electrolyte, e.g., LiCl in Ethanol).
- Reaction: The perchloric acid protonates the amine; mercuric acetate prevents the regeneration of HCl.

Analytical Workflow Summary

The following diagram summarizes the integrated characterization logic for releasing a batch of 4-MCHA·HCl.



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Figure 2: Integrated analytical workflow for batch release.

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